molecular formula C7H13BrO2 B8457901 5-Bromo-3,3-dimethylpentanoic Acid CAS No. 69120-98-5

5-Bromo-3,3-dimethylpentanoic Acid

Cat. No. B8457901
CAS RN: 69120-98-5
M. Wt: 209.08 g/mol
InChI Key: QFNHAKVAKHAPNO-UHFFFAOYSA-N
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Patent
US05637718

Procedure details

5-Bromo-3,3-dimethylpentanoic acid (40 g, 0.192 mol) was converted into the corresponding acid chloride by heating it on a water bath with thionyl chloride (29.6 g, 1.3 equivalents). The title compound was obtained by vacuum distillation as a colourless liquid, 38.8 g (89% yield), b.p. 77° C./0.75 mm Hg. 1H NMR (CDCl3) δ3.40 (2H, t), 2.85 (2H, s), 2.00 (2H, t), and 1.10 (6H, s).
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]([CH3:10])([CH3:9])[CH2:5][C:6](O)=[O:7].S(Cl)([Cl:13])=O>>[Br:1][CH2:2][CH2:3][C:4]([CH3:10])([CH3:9])[CH2:5][C:6]([Cl:13])=[O:7]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrCCC(CC(=O)O)(C)C
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
29.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCC(CC(=O)Cl)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.